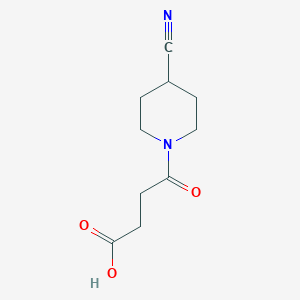
4-(4-Cyanopiperidin-1-yl)-4-oxobutanoic acid
説明
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters has also been reported .Molecular Structure Analysis
The molecular structure of similar compounds like 4-Hydroxypiperidine has been studied . The vibrational spectra, NBO, and UV-spectral analysis of 4-Hydroxypiperidine have been conducted .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions of similar compounds . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, the dipole moment, average polarizability, first molecular hyperpolarizability, thermodynamic properties, and vibrational frequencies of 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid have been calculated .科学的研究の応用
Molecular Docking and Structural Studies
4-oxobutanoic acid derivatives, such as those studied in (Vanasundari et al., 2018), have been the subject of molecular docking and structural investigations. These studies include vibrational band assignments and analyses using natural bond orbital (NBO) and density functional theory (DFT). They offer insights into the stability, reactivity, and nonlinear optical properties of these compounds.
Nitrogenous Compounds from Deep Sea Fungus
Research by (Luo et al., 2018) has explored nitrogenous compounds, including 4-oxobutanoic acid derivatives, isolated from the deep-sea fungus Leptosphaeria sp. These compounds have been evaluated for their cytotoxic and antiviral activities, highlighting their potential in pharmacological and biomedical applications.
FT-IR and Molecular Structure Analysis
The structure and properties of 4-oxobutanoic acid derivatives have been characterized through FT-IR, NMR, and X-ray diffraction studies, as reported by (Raju et al., 2015). These analyses reveal insights into the vibrational properties, hyperpolarizability, and molecular electrostatic potential of these compounds.
Synthesis and Anti-inflammatory Activity
Analogues of 4-oxobutanoic acid, such as those studied in (Kuchař et al., 1995), have been synthesized and evaluated for their anti-inflammatory activity. These studies contribute to the understanding of the pharmacological potential of 4-oxobutanoic acid derivatives.
Optical Properties in Fluorescent Probes
4-oxobutanoic acid derivatives have been used in the synthesis of fluorescent probes for β-amyloids, as demonstrated in (Fa et al., 2015). These studies are crucial for developing diagnostic tools for diseases like Alzheimer's.
Apoptosis and Cell Growth Inhibition
Studies like those by (Tang et al., 2006) have examined the role of 4-methylthio-2-oxobutanoic acid in apoptosis and cell growth inhibition. These findings are significant for understanding the mechanisms of cell regulation and potential cancer therapies.
Antimicrobial Activity
Research on compounds such as 4-oxobutanoic acid derivatives has shown moderate antimicrobial activity, as reported in (Verma et al., 2003). This opens up possibilities for their use in developing new antimicrobial agents.
作用機序
Target of Action
It’s worth noting that compounds with similar structures have been used in various biochemical reactions .
Mode of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile, in the presence of a palladium catalyst .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis .
Result of Action
Similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
将来の方向性
特性
IUPAC Name |
4-(4-cyanopiperidin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c11-7-8-3-5-12(6-4-8)9(13)1-2-10(14)15/h8H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIOYSNPMITUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-azido-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478895.png)
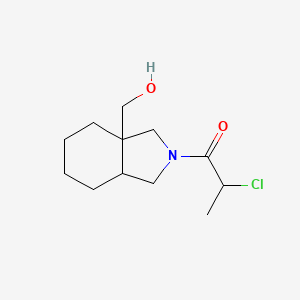
![3-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478899.png)
![8-(Hydroxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1478900.png)
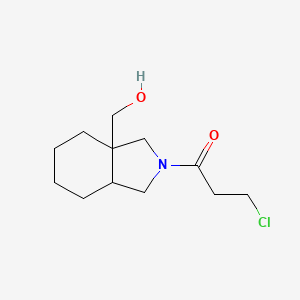
![(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478905.png)
![(2-(5-aminopyridin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478906.png)
![3-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478908.png)
![5-(2-aminoethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478910.png)


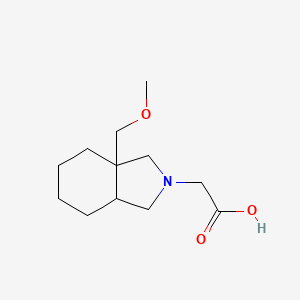
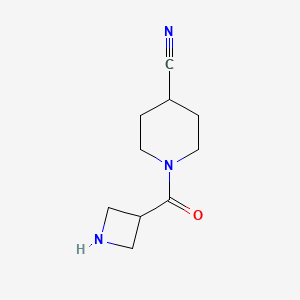
![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478917.png)
